molecular formula C9H17NO B13899076 1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL

1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL

Cat. No.: B13899076
M. Wt: 155.24 g/mol
InChI Key: SNFRIUSBAWINIU-UHFFFAOYSA-N
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Description

1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL is a chemical compound that belongs to the class of organic compounds known as pyrrolizines. These compounds are characterized by a bicyclic structure consisting of a pyrrole ring fused to a piperidine ring. The presence of an ethan-1-OL group indicates that the compound contains a hydroxyl group attached to an ethane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a pyrrole derivative with a piperidine derivative in the presence of a suitable catalyst can lead to the formation of the pyrrolizine ring system. The hydroxyl group can be introduced through subsequent reactions, such as reduction or substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of ethers or esters.

Scientific Research Applications

1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group may participate in hydrogen bonding, while the pyrrolizine ring system may interact with enzymes or receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizidine Alkaloids: Naturally occurring compounds with similar bicyclic structures.

    Pyrrole Derivatives: Compounds containing a pyrrole ring with various substituents.

    Piperidine Derivatives: Compounds containing a piperidine ring with various substituents.

Uniqueness

1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL is unique due to its specific combination of functional groups and ring systems. This uniqueness may confer distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanol

InChI

InChI=1S/C9H17NO/c1-8(11)9-4-2-6-10(9)7-3-5-9/h8,11H,2-7H2,1H3

InChI Key

SNFRIUSBAWINIU-UHFFFAOYSA-N

Canonical SMILES

CC(C12CCCN1CCC2)O

Origin of Product

United States

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